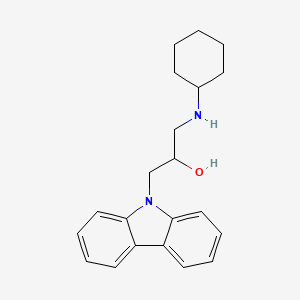
1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol” is a compound that belongs to the class of organic compounds known as carbazoles . These are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring . The molecular formula of this compound is C21H26N2O.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the carbazole derivative 1 (carvedilol, 1-(9 H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol) was synthesized by the reaction of 4-(oxirane 2-ylmethoxy)-9 H-carbazole with 2-(2-methoxyphenoxy)ethylamine .Molecular Structure Analysis
The molecular structure of “1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol” can be analyzed using various computational methods. For instance, the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map of a similar compound were obtained at DFT/B3LYP/6-311++G (d,p) level .Aplicaciones Científicas De Investigación
Antimalarial Activity
Quinazolinediones, including TCMDC-124168, exhibit promising antimalarial properties. TCMDC-125133, a related compound with a quinazolinedione core, has demonstrated potent antimalarial activity and low toxicity . The design and synthesis of novel quinazolinedione derivatives have been explored, focusing on lead optimization. Notably, the replacement of the m-anisidine moiety in compound 2 led to derivatives with maintained antimalarial efficacy .
Anticancer Potential
Quinazolinediones have also shown anticancer effects. While TCMDC-124168’s specific anticancer mechanisms remain an active area of research, its structural features make it an interesting candidate for further investigation. Researchers are exploring its impact on cancer cell lines, including MCF-7 .
Targeting Plasmodium falciparum
TCMDC-124168 may play a role in combating Plasmodium falciparum, the parasite responsible for malaria. Quinazolinediones have been investigated as chemical starting points for antimalarial drug development, and TCMDC-124168 fits within this context .
Structure-Activity Relationship (SAR) Exploration
Researchers have conducted structure-activity relationship (SAR) studies to optimize TCMDC-124168’s efficacy. By modifying side chains and substituents, they aim to enhance its antimalarial and other biological activities .
Greener Synthesis Approaches
Efforts have been made to synthesize quinazolinediones like TCMDC-124168 using low-cost chemicals and environmentally friendly methods. These greener alternatives contribute to sustainable drug discovery .
Mecanismo De Acción
Target of Action
The primary target of TCMDC-124168, also known as 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol, GNF-Pf-3683, or MMV009063, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation and activation of the amino acid starvation response .
Mode of Action
TCMDC-124168 inhibits the function of PfAsnRS via a unique mechanism known as reaction hijacking . This process involves the enzyme-mediated production of an Asn-TCMDC-124168 adduct, which inhibits the function of PfAsnRS . Notably, the human equivalent of this enzyme, Human AsnRS, is much less susceptible to this reaction hijacking mechanism .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124168 affects the protein translation pathway in the malaria parasite . This disruption leads to the activation of the amino acid starvation response , which can be detrimental to the parasite .
Pharmacokinetics
The compound is described as alow molecular weight inhibitor with drug-like physical parameters , suggesting favorable pharmacokinetic properties.
Result of Action
The action of TCMDC-124168 results in potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development . The inhibition of PfAsnRS and the subsequent activation of the amino acid starvation response are likely to contribute to these effects .
Action Environment
The compound’s potent activity against parasite cultures and low propensity for resistance development suggest that it may be effective in various environmental conditions .
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(cyclohexylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-17(14-22-16-8-2-1-3-9-16)15-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-7,10-13,16-17,22,24H,1-3,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKYZYNAWYQWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2765919.png)
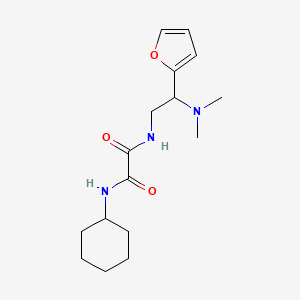

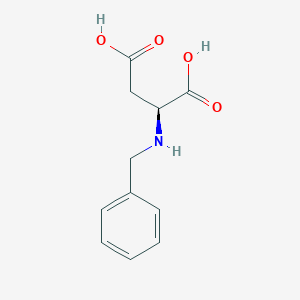
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone](/img/structure/B2765924.png)
![2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2765925.png)

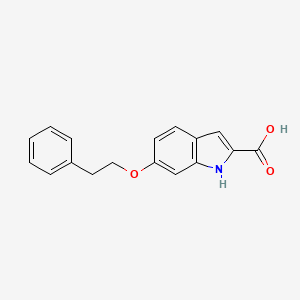

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2765931.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765935.png)
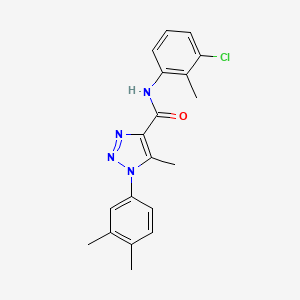
![6-(2-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2765937.png)
